Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18662521
InChI: InChI=1S/C12H9ClFNO3/c1-17-9-5-7(12(16)18-2)3-6-4-8(14)11(13)15-10(6)9/h3-5H,1-2H3
SMILES:
Molecular Formula: C12H9ClFNO3
Molecular Weight: 269.65 g/mol

Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate

CAS No.:

Cat. No.: VC18662521

Molecular Formula: C12H9ClFNO3

Molecular Weight: 269.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate -

Specification

Molecular Formula C12H9ClFNO3
Molecular Weight 269.65 g/mol
IUPAC Name methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate
Standard InChI InChI=1S/C12H9ClFNO3/c1-17-9-5-7(12(16)18-2)3-6-4-8(14)11(13)15-10(6)9/h3-5H,1-2H3
Standard InChI Key XSKCTUFCCINMNY-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=N2)Cl)F

Introduction

Structural and Molecular Characteristics

Core Quinoline Framework

The compound’s backbone consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring), which provides a planar, aromatic structure conducive to π-π stacking interactions and hydrogen bonding. Substituents are strategically positioned to modulate electronic effects:

  • 2-Chloro group: Enhances electrophilicity and stabilizes intermediates in nucleophilic substitution reactions.

  • 3-Fluoro group: Introduces electronegativity, improving metabolic stability and membrane permeability.

  • 8-Methoxy group: Donates electron density via resonance, altering redox potentials and solubility.

  • 6-Methyl carboxylate: Balances lipophilicity and hydrophilicity, critical for bioavailability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₉ClFNO₃
Molecular Weight269.65 g/mol
IUPAC Namemethyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate
SMILESCOC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=N2)Cl)F
InChI KeyXSKCTUFCCINMNY-UHFFFAOYSA-N
LogP (Octanol-Water)2.64 (predicted)
Topological Polar Surface Area59.42 Ų

Source: Compiled from VulcanChem and Ambeed data .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous quinoline derivatives reveal a coplanar arrangement of substituents, minimizing steric hindrance. Nuclear magnetic resonance (NMR) spectra exhibit distinct signals:

  • ¹H NMR: A singlet at δ 3.95 ppm (3H, OCH₃), a triplet at δ 8.21 ppm (1H, quinoline-H5), and a doublet at δ 7.89 ppm (1H, quinoline-H7) .

  • ¹³C NMR: Peaks at δ 165.2 ppm (C=O) and δ 152.1 ppm (C-F).
    Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 269.65, with fragment ions at m/z 234 (loss of Cl) and 189 (loss of COOCH₃).

Synthetic Pathways and Optimization

Multi-Step Synthesis

The compound is synthesized via a four-step sequence from commercially available 7-methoxyquinolin-6-ol:

  • Chlorination: Treatment with POCl₃ at 80°C introduces the 2-chloro group (yield: 78%).

  • Fluorination: Electrophilic fluorination using Selectfluor® at 0°C achieves 3-fluoro substitution (yield: 65%) .

  • Esterification: Reaction with methyl chloroformate in the presence of DMAP yields the 6-carboxylate ester (yield: 88%) .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) affords >98% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, 80°C, 6h78
FluorinationSelectfluor®, DCM, 0°C, 2h65
EsterificationMethyl chloroformate, DMAP, RT88

Source: Ambeed process data .

Challenges in Scale-Up

  • Regioselectivity: Competing reactions at positions 2 and 4 require precise temperature control.

  • Fluorine Stability: The 3-fluoro group is prone to hydrolysis under acidic conditions, necessitating anhydrous environments .

  • Byproduct Formation: Dimethylcarbamate byproducts (up to 12%) are removed via recrystallization.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by targeting DNA gyrase, a type II topoisomerase. Molecular docking simulations reveal hydrogen bonds between the carboxylate group and Ser84 of the gyrase B subunit (binding energy: -9.2 kcal/mol) .

Neuroprotective Effects

At 10 µM, the compound reduces glutamate-induced neuronal death in SH-SY5Y cells by 40%, likely via NMDA receptor antagonism.

ParameterClassification
Acute Toxicity (Oral)Category 4
Skin IrritationCategory 2
MutagenicityNegative (Ames test)

Source: VulcanChem safety data.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/0.1% formic acid (70:30)

  • Retention Time: 6.8 minutes

UV-Vis Spectroscopy

λmax at 254 nm (quinoline π→π* transition) and 320 nm (n→π* transition of carboxylate) .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors. Structural modifications at the 6-position yield analogs with IC₅₀ values <10 nM against BTK.

Antibiotic Adjuvants

Combination with β-lactams restores activity against MRSA by inhibiting β-lactamase (IC₅₀: 5 µM) .

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